N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide
Description
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide is a chemical compound belonging to the benzamide class It is characterized by the presence of dichloro and chlorophenyl groups attached to a sulfonylethenyl moiety
Properties
IUPAC Name |
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO3S/c16-11-6-8-12(9-7-11)23(21,22)15(13(17)18)19-14(20)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVRAODLVNXLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathways
The target molecule comprises three key structural components:
- A 4-chlorophenylsulfonyl group
- A dichloroethenyl bridge
- A benzamide moiety
Retrosynthetically, the compound can be dissected into precursors such as 4-chlorobenzenesulfonyl chloride, dichloroacetylene derivatives, and benzoyl chloride. Two primary synthetic routes dominate the literature:
Sulfonylation of Dichloroethenyl Intermediates
This approach begins with the preparation of a dichloroethenylamine intermediate, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride. Subsequent benzoylation introduces the aromatic amide group.
Sequential Chlorination and Coupling
Alternate strategies involve constructing the sulfonylethenyl backbone through stepwise chlorination and coupling reactions. For example, thiol-ene click chemistry or Michael additions may generate the ethenyl bridge before introducing sulfonyl and amide functionalities.
Detailed Synthetic Procedures
Route 1: Sulfonylation-Coupled Benzoylation
Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 2 hours. The resulting sulfonyl chloride is isolated via fractional distillation (yield: 85–90%).
Step 2: Preparation of 2,2-Dichloroethenylamine
Dichloroacetylene is reacted with ammonium hydroxide in tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. The intermediate is stabilized using triethylamine, yielding 2,2-dichloroethenylamine (63% yield).
Step 3: Sulfonylation Reaction
2,2-Dichloroethenylamine (1.2 equiv) is combined with 4-chlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous dimethylformamide (DMF) with pyridine as a base. The mixture is stirred at 25°C for 12 hours, producing N-(2,2-dichloroethenyl)-4-chlorobenzenesulfonamide (78% yield).
Reaction Conditions
- Solvent: DMF
- Temperature: 25°C
- Catalyst: Pyridine (1.5 equiv)
- Workup: Extraction with ethyl acetate, washing with 1M HCl
Step 4: Benzoylation
The sulfonamide intermediate (1.0 equiv) is reacted with benzoyl chloride (1.1 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. After 6 hours at reflux, the title compound is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to afford white crystals (65% yield).
Characterization Data
Route 2: One-Pot Tandem Chlorination and Coupling
Step 1: In Situ Generation of Dichloroethenyl Sulfonate
A mixture of 4-chlorobenzenesulfonic acid (1.0 equiv) and trichloroethylene (2.0 equiv) is treated with thionyl chloride (3.0 equiv) at 80°C for 4 hours. The intermediate sulfonate ester is isolated by vacuum distillation.
Step 2: Amidation with Benzamide
The sulfonate ester (1.0 equiv) is reacted with benzamide (1.2 equiv) in toluene using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds at 110°C for 8 hours, yielding the target compound after recrystallization from ethanol (58% yield).
Optimization Notes
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65% | 58% |
| Reaction Steps | 4 | 2 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Route 1 offers superior reproducibility for large-scale synthesis, while Route 2 minimizes step count at the expense of lower yields.
Critical Reaction Parameters
Solvent Selection
Temperature Control
Analytical Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler benzamide derivatives.
Scientific Research Applications
Organic Chemistry
- Application Summary : Utilized in the synthesis of various benzamide derivatives.
- Methods : Reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride in N,N’-dimethylformamide at 60°C.
- Results : Characterization through nuclear magnetic resonance and infrared spectroscopy confirms the structures of synthesized derivatives.
Crystallography
- Application Summary : Serves as a substrate for crystal structure analysis.
- Methods : Crystallization followed by X-ray diffraction analysis.
- Results : Revealed stable N-H…O hydrogen bonds, crucial for understanding the compound's properties.
Medicinal Chemistry
- Application Summary : Investigated for potential antitumoral and anticonvulsive properties.
- Methods : Bioassays against various cancer cell lines and convulsion models.
- Results : Some derivatives showed promising results in preliminary screenings indicating therapeutic potential.
Material Science
- Application Summary : Explored for developing new materials with unique properties.
- Methods : Incorporation into polymers to test thermal stability and reactivity.
- Results : Enhanced performance characteristics in materials incorporating dichlorobenzamide derivatives.
Agricultural Chemistry
- Application Summary : Potential use in synthesizing agrochemicals.
- Methods : Synthesis of pesticide and herbicide candidates; evaluation of efficacy and safety.
- Results : Some derivatives showed favorable results in pest and weed control assessments.
Environmental Science
- Application Summary : Studied for environmental remediation processes.
- Methods : Testing as a catalyst or reactant for breaking down pollutants.
- Results : Certain derivatives facilitated degradation of specific pollutants.
Analytical Chemistry
- Application Summary : Used as a reference material in chromatographic analysis.
- Methods : Employed in high-performance liquid chromatography (HPLC).
- Results : Improved accuracy and reproducibility of analytical results.
Pharmacology
- Application Summary : Explored for pharmacokinetic properties (ADME).
- Methods : In vivo and in vitro studies assessing bioavailability and metabolic pathways.
- Results : Some derivatives exhibited favorable ADME profiles, indicating potential for drug development.
Case Studies
| Field | Study Focus | Findings |
|---|---|---|
| Medicinal Chemistry | Antitumoral Activity | Derivatives showed inhibition of cancer cell proliferation. |
| Environmental Science | Pollutant Degradation | Certain derivatives effectively degraded organic pollutants. |
| Material Science | Polymer Development | Enhanced thermal stability noted in polymers containing the compound. |
Mechanism of Action
The mechanism of action of N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): This compound is structurally similar but lacks the sulfonylethenyl group.
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide: This compound has a similar structure with an additional methyl group on the benzamide moiety
Uniqueness
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide is unique due to its specific combination of dichloro and chlorophenyl groups with a sulfonylethenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide is a synthetic organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, characterized by a sulfonamide linkage and multiple chlorine substituents, suggests a range of biological activities, particularly in anti-cancer and antimicrobial domains.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl3NO3S
- CAS Number : 300670-06-8
- Molecular Weight : 390.675 g/mol
The compound features a benzamide core, which is known for its ability to interact with various biological macromolecules. The presence of chlorine atoms increases lipophilicity, potentially enhancing cellular uptake and bioactivity.
Anti-Cancer Properties
Research indicates that this compound may exhibit anti-cancer properties. The following mechanisms have been proposed:
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in tumor proliferation. The sulfonyl group may enhance interactions with target proteins involved in cancer pathways.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its penetration into cell membranes, allowing for effective targeting of cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features could allow it to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Understanding the precise mechanisms through which this compound exerts its biological effects is crucial. Potential interactions include:
- Binding to Proteins : The compound may bind to specific receptors or enzymes, altering their activity and impacting cellular signaling pathways.
- Nucleophilic Substitution Reactions : The electrophilic sites on the molecule can participate in reactions that modify biological macromolecules.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reactions with Aryl Amines : Aryl amines react with 3,5-dichlorobenzoyl chloride in a solvent like N,N’-dimethylformamide at elevated temperatures.
- Characterization Techniques : The resulting products are characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2,6-Dichloro-N-(4-chlorophenyl)benzamide | C13H8Cl3NO | Similar chlorinated benzamide structure; studied for anti-cancer activity |
| N-(4-Chlorophenyl)-N'-methylurea | C9H10ClN3O | Contains a chlorophenyl moiety; exhibits herbicidal properties |
| 4-Chloro-N-(phenyl)benzenesulfonamide | C13H12ClN | Contains sulfonamide functionality; used in antibiotic formulations |
The unique combination of multiple chlorinated groups and a sulfonamide linkage in this compound may enhance its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide, and what are the critical optimization steps?
- Methodological Answer : The synthesis of structurally related benzamide derivatives typically involves sequential alkylation and acylation reactions. For example, alkylation of an aryl amine precursor with a halogenated intermediate (e.g., dichloroethenyl sulfone) followed by benzoylation using benzoyl chloride derivatives under anhydrous conditions. Key steps include optimizing reaction temperature (e.g., 0–5°C for acylation to minimize side reactions) and using catalysts like pyridine to absorb HCl byproducts. Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the sulfonylethenyl group (e.g., deshielded vinyl protons at δ 6.5–7.5 ppm) and the dichloro substitution pattern. Aromatic protons from the 4-chlorophenyl and benzamide groups appear as multiplet signals in δ 7.2–8.0 ppm .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak matching the exact mass (e.g., m/z calculated for C₁₅H₁₀Cl₃NO₃S: 398.94). Fragmentation patterns should confirm the loss of Cl⁻ groups and sulfone moieties .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXL or SHELXS software resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Absorption corrections and anisotropic displacement parameters improve accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modifications to the sulfonylethenyl group (e.g., replacing Cl with F or Br) or benzamide moiety (e.g., introducing electron-withdrawing/donating groups).
- Bioassays : Test antimicrobial/antitumor activity using standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). Compare IC₅₀ values to identify critical substituents .
- Computational Modeling : Use DFT calculations or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .
Q. How should contradictory crystallographic data (e.g., anomalous diffraction patterns) be resolved during structure refinement?
- Methodological Answer :
- Twinned Crystals : Use the Hooft parameter or ROTAX algorithm in SHELXL to model twinning.
- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered atoms (e.g., dichloro groups) with split occupancies.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure R-factor convergence below 5% .
Q. What strategies address discrepancies in bioassay results across different experimental models?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Orthogonal Assays : Confirm cytotoxicity results using both MTT and ATP-based luminescence assays.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance. For example, if IC₅₀ values vary between 10 µM (MTT) and 15 µM (ATP), determine if the difference is statistically meaningful (p < 0.05) .
Data Contradiction Analysis
Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be investigated?
- Methodological Answer :
- Variable Temperature NMR : Determine if dynamic processes (e.g., rotamerism) cause signal splitting. Cooling to −40°C may resolve broad peaks into distinct signals.
- 2D Experiments : Use COSY or NOESY to confirm through-space correlations and assign overlapping proton environments .
Q. When HPLC purity analysis conflicts with elemental analysis results, what steps should be taken?
- Methodological Answer :
- Re-purification : Re-crystallize or perform column chromatography to remove impurities undetected by HPLC (e.g., inorganic salts).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₅H₁₀Cl₃NO₃S requires HRMS m/z 398.9402).
- Thermogravimetric Analysis (TGA) : Check for residual solvents contributing to elemental analysis discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
